molecular formula C10H11N3 B11964509 1-(2-Methyl-allyl)-1H-benzotriazole CAS No. 115368-04-2

1-(2-Methyl-allyl)-1H-benzotriazole

Cat. No.: B11964509
CAS No.: 115368-04-2
M. Wt: 173.21 g/mol
InChI Key: TWMGOLSYRXAUBL-UHFFFAOYSA-N
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Description

1-(2-Methyl-allyl)-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications, particularly as corrosion inhibitors, UV stabilizers, and intermediates in organic synthesis. The presence of the 2-methyl-allyl group in this compound adds unique reactivity and properties, making it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-allyl)-1H-benzotriazole can be synthesized through the alkylation of benzotriazole with 2-methyl-allyl chloride. The reaction typically involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to facilitate the reaction and improve the selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-allyl)-1H-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, where the 2-methyl-allyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 2-methyl-allyl benzotriazole oxides.

    Reduction: Formation of reduced benzotriazole derivatives.

    Substitution: Formation of substituted benzotriazole compounds with various functional groups.

Scientific Research Applications

1-(2-Methyl-allyl)-1H-benzotriazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized as a corrosion inhibitor in various industrial applications, including metal protection and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-allyl)-1H-benzotriazole involves its interaction with molecular targets through its benzotriazole ring and 2-methyl-allyl group. The compound can form coordination complexes with metal ions, which is crucial for its role as a corrosion inhibitor. Additionally, its ability to undergo various chemical reactions allows it to interact with biological molecules, potentially leading to its observed biological activities.

Comparison with Similar Compounds

    Benzotriazole: The parent compound without the 2-methyl-allyl group.

    2-Methyl-allyl benzotriazole derivatives: Compounds with different substituents on the benzotriazole ring.

    Other allyl-substituted benzotriazoles: Compounds with different allyl groups attached to the benzotriazole ring.

Uniqueness: 1-(2-Methyl-allyl)-1H-benzotriazole is unique due to the presence of the 2-methyl-allyl group, which imparts distinct reactivity and properties compared to other benzotriazole derivatives. This unique structure allows for specific applications in corrosion inhibition, organic synthesis, and potential biological activities.

Biological Activity

1-(2-Methyl-allyl)-1H-benzotriazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key data.

Chemical Structure and Properties

This compound, with the chemical formula C10H11N3C_{10}H_{11}N_3, features a benzotriazole ring substituted with a 2-methyl-allyl group. This unique structure enhances its reactivity and biological potential compared to other benzotriazole derivatives. The compound's ability to form coordination complexes with metal ions is crucial for its applications in both biological and industrial contexts, such as corrosion inhibition and drug development .

The biological activity of this compound is attributed to its interaction with various molecular targets. The benzotriazole moiety can engage in multiple chemical reactions, allowing it to interact with biological molecules, which may lead to antimicrobial and anticancer effects. Specifically, it has been shown to inhibit certain pathways involved in cell proliferation and survival .

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against Acanthamoeba, a pathogen responsible for severe infections in humans . Furthermore, benzotriazole derivatives have been noted for their broad-spectrum antibacterial properties, suggesting that this compound could be a valuable addition to the arsenal against resistant bacterial strains .

Anticancer Activity

Several studies have explored the anticancer potential of benzotriazole derivatives, including this compound. It has been reported to inhibit the proliferation of cancer cells, particularly hepatocarcinoma cells. The compound's mechanism may involve the induction of apoptosis through pathways associated with peroxisome proliferator-activated receptors (PPARs) and protein kinase CK2 inhibition .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity Effect Study Reference
AntimicrobialEffective against Acanthamoeba
AntibacterialBroad-spectrum efficacy
AnticancerInhibits hepatocarcinoma cell proliferation
Apoptosis InductionInvolves PPAR and CK2 pathways

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating various benzotriazole derivatives, this compound showed significant activity against Acanthamoeba, indicating its potential as an antimicrobial agent in treating infections caused by this pathogen .

Case Study 2: Anticancer Potential
Research conducted on hepatocarcinoma cells demonstrated that treatment with this compound led to a marked decrease in cell viability, suggesting its role as a promising candidate for cancer therapy. The study highlighted its ability to induce apoptosis effectively at micromolar concentrations .

Properties

CAS No.

115368-04-2

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

1-(2-methylprop-2-enyl)benzotriazole

InChI

InChI=1S/C10H11N3/c1-8(2)7-13-10-6-4-3-5-9(10)11-12-13/h3-6H,1,7H2,2H3

InChI Key

TWMGOLSYRXAUBL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=N1

Origin of Product

United States

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